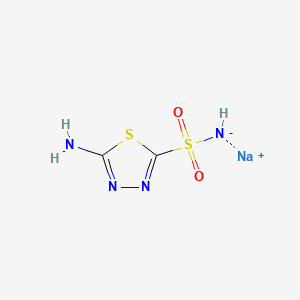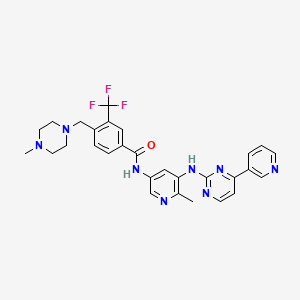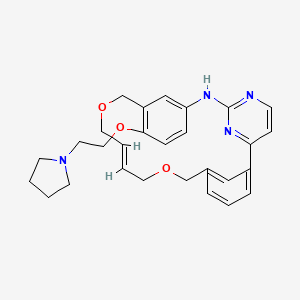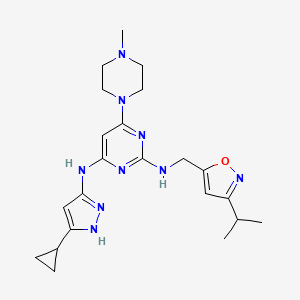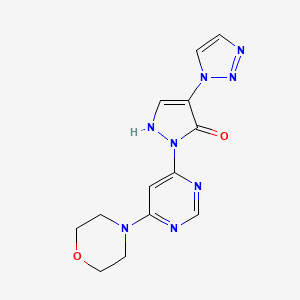
Molidustat
Übersicht
Beschreibung
Molidustat ist ein oraler Hemmstoff der Hypoxie-induzierbaren Faktor-Prolylhydroxylase, der hauptsächlich die renale Produktion von Erythropoietin induziert. Es wird in erster Linie für die Behandlung von Anämie im Zusammenhang mit chronischer Nierenerkrankung untersucht . This compound stimuliert die Produktion von Hämoglobin und roten Blutkörperchen durch Erhöhung der endogenen Erythropoietinspiegel .
Wissenschaftliche Forschungsanwendungen
Molidustat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es für seinen einzigartigen Wirkmechanismus als Hemmstoff der Hypoxie-induzierbaren Faktor-Prolylhydroxylase untersucht. In der Biologie wird es verwendet, um die Regulation der Erythropoese und die Reaktion des Körpers auf Hypoxie zu untersuchen. In der Medizin wird this compound in klinischen Studien zur Behandlung von Anämie im Zusammenhang mit chronischer Nierenerkrankung untersucht In der Industrie sind die Herstellung und Formulierung von this compound von Interesse für die Entwicklung wirksamer und sicherer therapeutischer Mittel .
Wirkmechanismus
This compound entfaltet seine Wirkung durch kompetitive und reversible Hemmung der Hypoxie-induzierbaren Faktor-Prolylhydroxylase. Diese Hemmung stabilisiert Hypoxie-induzierbare Faktoren, was wiederum die Transkription von Erythropoietin-Genen erhöht. Die erhöhten Erythropoietinspiegel stimulieren die Produktion von Hämoglobin und roten Blutkörperchen, wodurch Anämie behoben wird .
Wirkmechanismus
Target of Action
Molidustat primarily targets hypoxia-inducible factor prolyl hydroxylase (HIF-PH), an enzyme that plays a crucial role in the regulation of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This makes it particularly relevant in conditions like anemia associated with chronic kidney disease (CKD), where there is a deficiency in EPO production .
Mode of Action
This compound acts as a competitive and reversible inhibitor of HIF-PH . By inhibiting HIF-PH, this compound stabilizes the hypoxia-inducible factor (HIF), which in turn leads to an increase in the endogenous production of EPO . This interaction results in an increase in both EPO and red blood cell production .
Biochemical Pathways
The inhibition of HIF-PH by this compound induces the genetic transcription of EPO, thereby affecting the EPO signaling pathway . This leads to an increase in the production of red blood cells, helping to alleviate conditions like anemia. Additionally, this compound has been shown to upregulate the Vitamin D receptor and human β defensin 2, defining an antimicrobial effector pathway in human macrophages .
Pharmacokinetics
This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is rapidly absorbed and predominantly distributed in plasma rather than in red blood cells . The total recovery of the administered radioactivity was 97.0%, which was mainly excreted renally (90.7%). Metabolite M-1, produced by N-glucuronidation, was the dominant component in plasma (80.
Safety and Hazards
Molidustat has been generally well tolerated in phase IIb clinical trials . In patients not receiving dialysis, this compound increases iron availability . In patients receiving hemodialysis, further investigation is required to understand fully the mechanisms underlying iron mobilization associated with this compound .
Zukünftige Richtungen
Molidustat is currently being investigated in clinical phase III trials as this compound sodium for the treatment of anemia in patients with CKD . The MIYABI studies are designed to demonstrate the efficacy of this compound treatment compared with darbepoetin alfa in patients with anemia and non-dialysis-dependent CKD . The results of these studies will provide further evidence for the efficacy and safety of this compound in the treatment of anemia associated with CKD .
Biochemische Analyse
Biochemical Properties
Molidustat interacts with the enzyme HIF prolyl-hydroxylase, inhibiting its activity . This inhibition leads to an increase in the endogenous production of erythropoietin . Erythropoietin is a hormone that stimulates the production of red blood cells, thus playing a crucial role in biochemical reactions related to oxygen transport in the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the production of erythropoietin, which in turn stimulates the production of red blood cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an HIF prolyl-hydroxylase inhibitor . By inhibiting this enzyme, this compound prevents the degradation of HIF, leading to an increase in the levels of HIF . This results in an increase in the production of erythropoietin, which stimulates the production of red blood cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to maintain the mean Hemoglobin (Hb) levels within the target range over time . It has also been observed to have a reasonable expectation of efficacy managing anemia in CKD cats .
Dosage Effects in Animal Models
In animal models, this compound has shown to cause a dose-dependent increase of endogenous erythropoietin production and subsequent red blood cell production . This indicates that the effects of this compound can vary with different dosages.
Metabolic Pathways
This compound is involved in the metabolic pathway related to the production of erythropoietin . By inhibiting HIF prolyl-hydroxylase, it increases the levels of HIF, which then stimulates the production of erythropoietin .
Transport and Distribution
Following rapid absorption, this compound-related radioactivity was predominantly distributed in plasma rather than in red blood cells . The total recovery of the administered radioactivity was 97.0%, which was mainly excreted renally (90.7%) .
Vorbereitungsmethoden
Die Herstellungsverfahren für Molidustat umfassen synthetische Wege und Reaktionsbedingungen, die in der Regel für die produzierenden Unternehmen proprietär sind. Es ist bekannt, dass this compound durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung seiner Kernstruktur und die anschließende Funktionalisierung zur Erzielung der gewünschten pharmakologischen Eigenschaften beinhalten . Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung dieser synthetischen Wege beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Molidustat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren, die die gewünschten Umwandlungen erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel Zwischenprodukte, die weiterverarbeitet werden, um den endgültigen pharmazeutischen Wirkstoff zu erhalten .
Vergleich Mit ähnlichen Verbindungen
Molidustat wird mit anderen Hemmstoffen der Hypoxie-induzierbaren Faktor-Prolylhydroxylase wie Roxadustat und Daprodustat verglichen. Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihren pharmakokinetischen Profilen, Dosierungsschemata und klinischen Wirksamkeiten. This compound ist einzigartig in seiner spezifischen molekularen Struktur und seinem Potenzial für weniger Nebenwirkungen im Vergleich zu anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMBOKOTALXLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151089 | |
| Record name | Molidustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154028-82-6 | |
| Record name | Molidustat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154028-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molidustat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154028826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molidustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Molidustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-2-[6-(4-morpholinyl)-4-pyrimidinyl]-4-(1H-1,2,3-triazol-1-yl)-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLIDUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JH486CZ13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)

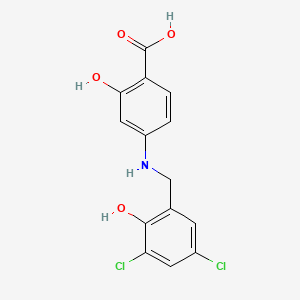
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)

![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)
